molecular formula C13H18O B8671407 2-Cyclopentyl-3,5-xylenol CAS No. 60834-83-5

2-Cyclopentyl-3,5-xylenol

Cat. No. B8671407
CAS RN: 60834-83-5
M. Wt: 190.28 g/mol
InChI Key: RNTYAHSBCWZKLS-UHFFFAOYSA-N
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Patent
US04013473

Procedure details

102 g of cyclopentene are added dropwise to 244 g of 3,5-dimethylphenol and 20 g of p-toluene sulphonic acid at 120° C. The mixture is then stirred at this temperature for 2 h. After removal of the catalyst by washing with sodium hydrogen carbonate solution the mixture is fractionated. At boiling point 104° C (0.5 mm Hg) 90 g of 3,5-dimethyl-2-cyclopentylphenol are obtained.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[CH3:6][C:7]1[CH:8]=[C:9]([OH:14])[CH:10]=[C:11]([CH3:13])[CH:12]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH3:6][C:7]1[C:8]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:9]([OH:14])[CH:10]=[C:11]([CH3:13])[CH:12]=1

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
C1=CCCC1
Name
Quantity
244 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)O
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
WASH
Type
WASH
Details
by washing with sodium hydrogen carbonate solution the mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C(=C(C=C(C1)C)O)C1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: CALCULATEDPERCENTYIELD 31.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.